molecular formula C23H24N2O5 B5417611 5-({3-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({3-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5417611
M. Wt: 408.4 g/mol
InChI Key: MADXPRVKVSJNSI-UHFFFAOYSA-N
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Description

5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C23H24N2O4S and a molecular weight of 424.513 g/mol . This compound is known for its unique structure, which includes a diazinane ring and a tert-butylphenoxy group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

5-[[3-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-23(2,3)16-7-9-17(10-8-16)29-11-12-30-18-6-4-5-15(13-18)14-19-20(26)24-22(28)25-21(19)27/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADXPRVKVSJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 3-bromobenzaldehyde to form 3-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde. Finally, this compound undergoes a condensation reaction with 1,3-diazinane-2,4,6-trione under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Scientific Research Applications

5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-tert-butylphenoxy)acetate: Similar structure but lacks the diazinane ring.

    2-(4-tert-butylphenoxy)ethanol: An intermediate in the synthesis of the target compound.

    3-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde: Another intermediate in the synthesis.

Uniqueness

5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of a diazinane ring and a tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

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